molecular formula C12H11NO3 B122934 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester CAS No. 151490-40-3

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester

Cat. No.: B122934
CAS No.: 151490-40-3
M. Wt: 217.22 g/mol
InChI Key: SBHIWUQNUXJUMN-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester is an indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities. This compound features an indole ring system, which is a prevalent moiety in many alkaloids and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    One-Pot, Three-Component Synthesis: This method combines Fischer indolisation and N-alkylation in a single step.

Industrial Production Methods: Industrial production typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost, time, and energy consumption .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester has various applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and proteins. The indole ring system allows it to form hydrogen bonds and π-π interactions with various biological targets. This can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other indole derivatives .

Biological Activity

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester, also known as MIAM, is an indole derivative with significant potential in medicinal chemistry. It exhibits various biological activities, particularly in anticancer and antimicrobial applications. The compound is characterized by its unique structure, which combines an indole moiety with a keto acid framework, enhancing its reactivity and biological interactions.

  • Chemical Formula : C₁₂H₁₁NO₃
  • CAS Number : 151490-40-3
  • Molecular Weight : 219.23 g/mol

The biological activity of MIAM is primarily attributed to its ability to interact with various enzymes and proteins. The indole ring allows for hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity to biological targets. Notably, MIAM has been shown to inhibit protein kinase C (PKC), a key enzyme involved in cell signaling pathways that regulate cell growth and differentiation .

Anticancer Activity

MIAM has demonstrated promising anticancer effects in several studies:

  • Cell Line Studies : MIAM was tested on human hepatocellular carcinoma (HCC) Bel-7402 cells and its 5-fluorouracil resistant variant (Bel-7402/5FU). The compound inhibited cell growth more effectively in the resistant variant, suggesting a potential mechanism for overcoming drug resistance. The action was linked to increased levels of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest at the G0/G1 phase .
  • In Vivo Studies : In a S180 sarcoma mouse model, MIAM significantly inhibited tumor growth at various dosages (0.45 mg/kg, 4.5 mg/kg, and 45 mg/kg), achieving inhibition rates of 19.5%, 40.7%, and 67.8% respectively without notable toxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Tests : MIAM exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves the disruption of bacterial DNA processes through intercalation, similar to other known antibacterial agents .

Structure-Activity Relationship (SAR)

The unique combination of the indole structure with keto acid functionalities enhances MIAM's biological efficacy compared to structurally similar compounds. A comparative analysis highlights its distinct properties:

Compound NameStructure SimilarityUnique Features
Methyl 3-indoleglyoxylateIndole ring presentDifferent position of the keto group
Indole-3-acetic acidIndole ring presentPlant hormone with different biological roles
1-MethylindoleSimple indole structureLacks keto and ester functionalities

Case Studies and Research Findings

Recent research has focused on elucidating the mechanisms underlying MIAM's efficacy:

  • Mechanistic Insights : Studies indicate that MIAM activates NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3) pathways, which are critical for inducing apoptosis in cancer cells. Silencing SIRT3 reduced the compound's inhibitory effects, demonstrating its role in mediating MIAM's anticancer properties .
  • Synergistic Effects : When combined with other therapeutic agents, MIAM showed enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .

Future Directions

Ongoing research aims to further clarify the pharmacokinetics and long-term effects of MIAM. Investigations into its safety profile and potential side effects are crucial for developing it as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetic acid methyl ester?

  • Methodology : The compound is synthesized via alkylation of 3-indoleglyoxylic acid derivatives. A reported procedure involves reacting sodium hydride (NaH) with 3-indoleglyoxylic acid methyl ester in N,N-dimethylformamide (DMF), followed by methylation using methyl iodide (CH₃I). The reaction mixture is quenched with water, acidified, and purified via silica gel chromatography (petroleum ether/ethyl acetate). Yield optimization is critical, as one protocol achieved only 33% yield due to competing side reactions .
  • Key Considerations : Monitor reaction temperature (0°C to room temperature) and stoichiometry to minimize byproducts. Purification via column chromatography is essential for isolating the target ester .

Q. How can spectroscopic techniques validate the structural and vibrational properties of this compound?

  • Methodology : Use FT-IR (400–4000 cm⁻¹) to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹). FT-Raman (100–4000 cm⁻¹) complements IR by resolving conjugated π-system vibrations. ¹H/¹³C NMR confirms substitution patterns: the methyl ester group appears as a singlet at δ ~3.8 ppm, while indole protons resonate between δ 7.0–8.2 ppm. Compare experimental data with theoretical calculations (e.g., DFT) for validation .
  • Quality Control : Ensure spectral resolution ≤2 cm⁻¹ for vibrational studies and use deuterated solvents (e.g., DMSO-d₆) for NMR .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Though not classified under GHS, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates. The compound is reported as a grey solid with no acute toxicity data, but assume irritant potential for eyes/skin .
  • First Aid : Flush eyes with water for 15 minutes if exposed. For skin contact, wash with soap and water. Consult safety data sheets (SDS) from suppliers like Kishida Chemical for specific guidance .

Advanced Research Questions

Q. How do computational studies enhance understanding of this compound’s electronic properties?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP), and charge transfer dynamics. Studies on analogous indole derivatives reveal that electron-withdrawing groups (e.g., oxoacetate) lower HOMO-LUMO gaps, enhancing reactivity in charge-transfer interactions .
  • Validation : Cross-validate computed vibrational frequencies (scaled by 0.961) with experimental FT-IR/Raman spectra to refine force fields .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Crystallization : Grow single crystals via slow evaporation from methanol/water mixtures. Use X-ray diffraction (Cu-Kα radiation) for structure determination. Refinement with SHELXL is ideal for small molecules, enabling precise bond-length/angle measurements. For twinned crystals, employ SHELXD for phase resolution .
  • Case Study : A fluoro-substituted analog (methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) crystallized in a monoclinic system (P2₁/c space group) with Z = 4, validated via R-factor convergence (<0.05) .

Q. What mechanistic insights explain the pharmacological activity of this compound’s ester moiety?

  • Structure-Activity Relationship (SAR) : The ester group enhances lipophilicity, improving blood-brain barrier penetration. Derivatives with amino acid ester moieties (e.g., glycine ethyl ester) exhibit nootropic activity by modulating acetylcholine esterase or NMDA receptors. Synthesize analogs via esterification of 2-(benzoylamino)indole precursors and screen for neuroprotective effects in vitro .
  • Experimental Design : Use cell-based assays (e.g., SH-SY5Y neuroblastoma) to evaluate cytotoxicity and neuroprotection against oxidative stress. Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes .

Properties

IUPAC Name

methyl 2-(1-methylindol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-7-9(11(14)12(15)16-2)8-5-3-4-6-10(8)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHIWUQNUXJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403449
Record name Methyl (1-methyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151490-40-3
Record name Methyl (1-methyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (1-methylindolyl-3)-glyoxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1-methylindole (7.58 g, 50 mmoles) in dry ether (75 mL) under argon was added oxalyl chloride (4.36 mL, 50 mmoles) slowly. The resulting suspension was stirred for 30 minutes. After cooling to −65° C, sodium methoxide (22.9 mL, 100 mmoles, 25% in MeOH) was added dropwise at a rate to maintain −60° C. After the addition was complete, the reaction was allowed to warm to room temperature and stir for 2 hours. Water was added (30 mL) and the crude mixture was stirred then filtered. The resultant solid was washed with water, ether and then air dried. Purification of the crude product via flash chromatography (SiO2, 20% to 40% ethyl acetate/Hexane—gradient) provided methyl (1-methyl-1H-indol-3-yl)(oxo)acetate as a solid (9 g, 41.4 mmoles).
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
22.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester

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